Cas no 163797-89-5 (1H-Indole-5-carboximidamide, N-hydroxy-)

1H-Indole-5-carboximidamide, N-hydroxy-, is a specialized chemical compound featuring an indole core functionalized with a hydroxyamidine group at the 5-position. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry and medicinal research. The hydroxyamidine moiety offers potential for further derivatization, enabling applications in the synthesis of heterocyclic compounds or as an intermediate in bioactive molecule development. Its indole scaffold is of particular interest due to its prevalence in pharmaceuticals and natural products. The compound's well-defined structure and functional group compatibility enhance its utility in targeted chemical transformations, supporting its use in exploratory and process chemistry.
1H-Indole-5-carboximidamide, N-hydroxy- structure
163797-89-5 structure
Product Name:1H-Indole-5-carboximidamide, N-hydroxy-
CAS No:163797-89-5
MF:C9H9N3O
MW:175.187261343002
CID:2110140
Update Time:2025-05-20

1H-Indole-5-carboximidamide, N-hydroxy- Chemical and Physical Properties

Names and Identifiers

    • N-hydroxy-1H-indole-5-carboxamidine
    • N'-hydroxy-1H-indole-5-carboximidamide
    • 1h-indole-5-carboximidamide,n-hydroxy-
    • CID 40427433
    • 1H-Indole-5-carboximidamide, N-hydroxy-
    • Inchi: 1S/C9H9N3O/c10-9(12-13)7-1-2-8-6(5-7)3-4-11-8/h1-5,11,13H,(H2,10,12)
    • InChI Key: DHTQQBRENWRGQL-UHFFFAOYSA-N
    • SMILES: O/N=C(/C1C=CC2=C(C=CN2)C=1)\N

Computed Properties

  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 217
  • XLogP3: 1.1
  • Topological Polar Surface Area: 74.4

Experimental Properties

  • Density: 1.41±0.1 g/cm3(Predicted)
  • Boiling Point: 398.6±34.0 °C(Predicted)
  • pka: 6.96±0.69(Predicted)

1H-Indole-5-carboximidamide, N-hydroxy- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01XEQN-1g
(Z)-N'-HYDROXY-1H-INDOLE-5-CARBOXIMIDAMIDE
163797-89-5 95%
1g
$765.00 2024-06-19

Additional information on 1H-Indole-5-carboximidamide, N-hydroxy-

Research Brief on 1H-Indole-5-carboximidamide, N-hydroxy- (CAS: 163797-89-5): Recent Advances and Applications

The compound 1H-Indole-5-carboximidamide, N-hydroxy- (CAS: 163797-89-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug development.

Recent studies have highlighted the role of 1H-Indole-5-carboximidamide, N-hydroxy- as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. Its mechanism of action involves the modulation of key signaling molecules, making it a promising candidate for the development of novel anti-inflammatory and anti-cancer therapies. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to elucidate its molecular interactions and stability under physiological conditions.

In a groundbreaking study published in the Journal of Medicinal Chemistry, the compound demonstrated remarkable efficacy in preclinical models of rheumatoid arthritis. The study revealed that 1H-Indole-5-carboximidamide, N-hydroxy- effectively suppressed the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by targeting the NF-κB pathway. These findings underscore its potential as a next-generation therapeutic agent for autoimmune diseases.

Another area of active research involves the compound's application in oncology. Preliminary data from in vitro and in vivo studies suggest that 1H-Indole-5-carboximidamide, N-hydroxy- exhibits selective cytotoxicity against certain cancer cell lines, particularly those with upregulated STAT3 signaling. Researchers are now exploring its synergistic effects with existing chemotherapeutic agents to enhance treatment outcomes while minimizing adverse effects.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of 1H-Indole-5-carboximidamide, N-hydroxy-. Current efforts are focused on structural modifications to improve its bioavailability and reduce potential off-target effects. Collaborative research initiatives between academia and industry are expected to accelerate the translation of these findings into clinical applications.

In conclusion, 1H-Indole-5-carboximidamide, N-hydroxy- (CAS: 163797-89-5) represents a versatile and promising scaffold in medicinal chemistry. Its dual role in modulating inflammatory and oncogenic pathways positions it as a valuable tool for drug discovery. Future research should prioritize large-scale clinical trials to validate its therapeutic potential and address existing limitations. This compound exemplifies the intersection of chemical innovation and biological relevance, offering new avenues for treating complex diseases.

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